N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
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Overview
Description
N- [2- (2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide 3-alkylindoles . Its chemical formula is C13H15IN2O2 . This compound features an indole moiety with an alkyl chain at the 3-position.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves a sequence of reactions. One-pot, three-component protocols have been developed for the synthesis of 1,2,3-trisubstituted indoles, including N-alkylation of indoles . specific details for this compound may require further investigation.
Chemical Reactions Analysis
Reaction Types: The compound may undergo various reactions, including oxidation, reduction, and substitution. Detailed investigations are necessary to elucidate its reactivity.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) could be used.
Substitution: Halogenation reactions with iodine or other halogens may occur.
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry:
Indole Derivatives:
Melatonin Precursor: The compound is a precursor in the biosynthesis of melatonin, a hormone involved in regulating circadian rhythms, sleep-wake cycles, and antioxidant activity.
Pharmaceuticals: Investigate its potential as a drug candidate or scaffold for novel compounds.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are beyond the scope of this response, exploring related indole derivatives and their unique features would provide valuable insights.
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-28-18-5-6-19-16(14-18)7-12-25(19)13-10-22-20(27)17-4-2-11-26(15-17)21-23-8-3-9-24-21/h3,5-9,12,14,17H,2,4,10-11,13,15H2,1H3,(H,22,27) |
InChI Key |
BSMQMHAWSKFHGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
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